molecular formula C12H16BrN3O B1412720 4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide CAS No. 2044713-15-5

4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide

Cat. No.: B1412720
CAS No.: 2044713-15-5
M. Wt: 298.18 g/mol
InChI Key: KSNQUJRZALBPTG-UHFFFAOYSA-N
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Description

4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide (CAS 2044713-15-5) is a chemical compound with the molecular formula C12H16BrN3O and a molecular weight of 298.18 g/mol . This high-purity reagent is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. This compound is a substituted piperidine derivative, a class of structures widely utilized in medicinal chemistry and drug discovery. Its molecular architecture features two key functional groups: a piperidine ring with a primary amine at the 4-position and a urea moiety linking it to a 4-bromophenyl group. The amine group on the piperidine ring offers a versatile handle for further synthetic modification, allowing for the creation of a diverse array of analogs and derivatives. Meanwhile, the bromine atom on the phenyl ring makes the molecule a potential intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental for constructing complex molecular frameworks. Researchers may investigate this compound as a valuable building block in the synthesis of novel molecules for high-throughput screening, as a potential ligand for biological targets, or as a core scaffold in the development of pharmacological probes.

Properties

IUPAC Name

4-amino-N-(4-bromophenyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c13-9-1-3-11(4-2-9)15-12(17)16-7-5-10(14)6-8-16/h1-4,10H,5-8,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNQUJRZALBPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-bromophenyl) piperidine

A preparation method for 1-(4-bromophenyl) piperidine involves a two-step process using bromobenzene and piperidine as raw materials.

  • Step 1 : Mix bromobenzene, piperidine, and sulfolane, then add an alkali and heat the mixture to produce N-phenylpiperidine. The alkali used can be potassium tert-butoxide or sodium tert-amylate, and the reaction should occur at a temperature between 150°C and 180°C. The molar ratio of bromobenzene, piperidine, and the nucleophilic reagent should be 1:1.0-1.1:1.5-2.0.
  • Step 2 : Mix the N-phenylpiperidine with an organic solvent and add a brominating reagent in batches to obtain a crude product, which is then purified to yield 1-(4-bromophenyl) piperidine. Acetonitrile or dichloromethane can be used as the organic solvent, and the brominating agent can be N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH). The molar ratio of N-phenylpiperidine to the brominating agent should be 1:1.1-1.2, and the reaction temperature should be maintained between 15-40°C. Adding 0.02-0.15 eq of tetra-n-butyl ammonium tetraphenylborate as a catalyst during bromination can improve para-selectivity. The purification can be achieved through vacuum distillation or recrystallization, with dichloromethane and n-heptane (1:4) as solvents for recrystallization.

Example 1:
300mL of bromobenzene (50g, 0.318mol), piperidine (28.5g, 0.334mol), and sulfolane are added to a reaction bottle and heated to 140°C with stirring. Potassium tert-butoxide (64.2g, 0.572mol) is added in batches while controlling the temperature at 160-165°C for 4 hours until the raw materials are less than 1% by GC. After cooling to 10-15°C, water is added for quenching, followed by layering and extracting twice with methyl tert-butyl ether. The organic phases are combined, washed with saturated salt water, and concentrated until no solvent flows out. Methyl tert-butyl ether is added to dissolve, followed by filtration, concentration of the filtrate, addition of N-heptane for pulping, filtration, and drying to obtain 43.2g of N-phenylpiperidine (yield: 84.1%, HPLC: 99.2%).

Example 3:
Under nitrogen protection, N-phenylpiperidine (20g, 0.124mol), tetra-N-butylammonium tetraphenylborate (2.8g), and 100mL of dichloromethane are added to a reaction flask and stirred until dissolved and clear. The solution is cooled to 10-15°C, and N-bromosuccinimide (26.5g, 0.149mol) is added in batches while controlling the temperature at 20-25°C. After reacting for 8 hours, a saturated sodium bisulfite aqueous solution is added, followed by liquid separation and extraction with dichloromethane. The organic phases are combined, washed with water, and concentrated until no solvent flows out. 20mL of dichloromethane is added, heated to 40°C, and 80mL of N-heptane is slowly dripped in. The solution is cooled to 5-10°C, filtered, and dried to obtain 25.4g of 1-(4-bromophenyl) piperidine (yield: 85.4%, GC: 99.7%).

Synthesis of 4-(4'-Bromophenyl)piperidine

4-(4'-Bromophenyl)piperidine can be synthesized from 4-(4-BROMO-PHENYL)-1,2,3,6-TETRAHYDRO-PYRIDINE.

Synthesis of 4-Aminopiperidine Analogs

The synthesis of 4-aminopiperidine analogs involves reductive amination of 4-amino-1-Boc-piperidine.

Synthesis of 4-(phenyl-(piperidin-4-yl)-amino)-benzamide Derivatives

To synthesize 4-(phenyl-(piperidin-4-yl)-amino)-benzamide derivatives:

  • React N,N-diethyl-4-bromobenzamide with a specific reagent in dry toluene in the presence of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), palladium acetate, and sodium tert-butoxide at 80°C under nitrogen.
  • Cool the solution, dilute with ethyl acetate, and wash with water. Dry the organics over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography eluting with 65% to 70% ethyl acetate in hexanes.
  • Slurry the obtained residue in ethyl acetate/hexanes and collect by filtration to obtain the product 4-(4-Diethylcarbamoyl-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Halogen size (Cl, Br, I) correlates with molecular weight and steric bulk, which may influence target affinity and metabolic stability.

Piperidine Carboxamides with Alternative Substituents

Variations in the piperidine or aryl groups modulate solubility and pharmacokinetic properties.

Compound Name Substituent (R) Molecular Weight (g/mol) Key Structural Features Reference
N-Benzyl-4-amino-piperidine-4-carboxamide Benzyl 233.31 Quaternary amino group; no halogen
1-Acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide Acetyl + Cl/F 313.77 Acetylated piperidine; dihalogenated phenyl
4-((3-(3,4-Dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide Ureido + F 444.50 Complex substituents; high polarity

Key Observations :

  • Bulky substituents (e.g., ureido-methoxybenzyl in compound 15) increase molecular weight and complexity, which may impact synthetic accessibility and bioavailability .

Biological Activity

4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, has been investigated for potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide is C11H13BrN2O, with a molecular weight of approximately 269.14 g/mol. The presence of the bromine atom and the amino group contributes to its biological activity by influencing its interaction with various biological targets.

The biological activity of 4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it may inhibit proteases or kinases that are critical for tumor growth.
  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism likely involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
  • Neuropharmacological Effects : Preliminary research suggests that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide:

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 0.025 mg/mL
AntifungalCandida albicansSignificant growth inhibition
CytotoxicityFaDu hypopharyngeal cellsInduced apoptosis
Enzyme InhibitionCholinesteraseModerate inhibition

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various piperidine derivatives, 4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide was tested against FaDu hypopharyngeal tumor cells. The compound exhibited significant cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting its potential as a novel anticancer agent. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of synthesized piperidine derivatives revealed that 4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong efficacy, warranting further exploration into its use as an antimicrobial agent.

Research Findings

Recent studies have focused on optimizing the structure of piperidine derivatives to enhance their biological activity. Modifications at the phenyl ring and alterations in the piperidine core have been explored to improve potency and selectivity against target enzymes or receptors.

Structure-Activity Relationship (SAR) Studies :
Research has indicated that substitutions on the piperidine ring significantly affect biological outcomes. For instance, introducing electron-withdrawing groups enhances enzyme binding affinity, while bulky groups may hinder access to active sites.

Q & A

Q. Table 1: Key Spectroscopic Data

TechniqueObservationsSignificance
1^1H NMR (400 MHz, DMSO-d6_6)δ 1.45–1.70 (m, 4H, piperidine CH2_2), δ 6.85 (s, 2H, NH2_2), δ 7.52 (d, J=8.4 Hz, 2H, Ar-H)Confirms piperidine and aryl groups
HRMS (ESI+)[M+H]+^+: 283.1643 (calc. 283.1645)Validates molecular formula

Q. Table 2: Comparative Enzyme Inhibition

Compound DerivativeIC50_{50} (nM)Target EnzymeReference
Parent Compound320 ± 25Carbonic Anhydrase IX
Methylated Analog150 ± 18Carbonic Anhydrase IX
Trifluoromethyl Derivative85 ± 10Carbonic Anhydrase IX

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide
Reactant of Route 2
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4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide

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